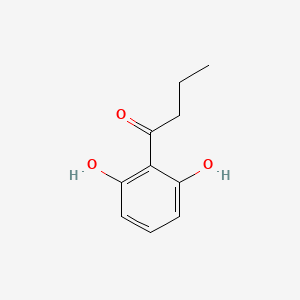
(2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a 2-methylpyrrolidinyl group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with an appropriate epoxide, followed by the introduction of an amino group through reductive amination. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The 2-methylpyrrolidinyl group provides additional steric and electronic effects that influence the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-1-Amino-3-(2-ethylpyrrolidin-1-yl)propan-2-ol
- (2S)-1-Amino-3-(2-methylpiperidin-1-yl)propan-2-ol
- (2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)butan-2-ol
Uniqueness
(2S)-1-Amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of the 2-methylpyrrolidinyl group. This combination of features provides distinct chemical reactivity and biological activity compared to similar compounds. The stereochemistry at the second carbon atom is particularly important for its interaction with chiral environments in biological systems, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(2S)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-7-3-2-4-10(7)6-8(11)5-9/h7-8,11H,2-6,9H2,1H3/t7?,8-/m0/s1 |
InChI-Schlüssel |
KXJQKMCVEHJUCC-MQWKRIRWSA-N |
Isomerische SMILES |
CC1CCCN1C[C@H](CN)O |
Kanonische SMILES |
CC1CCCN1CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


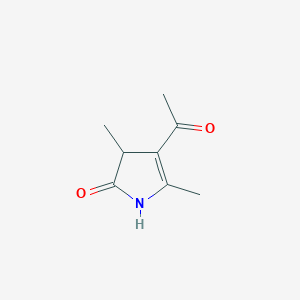
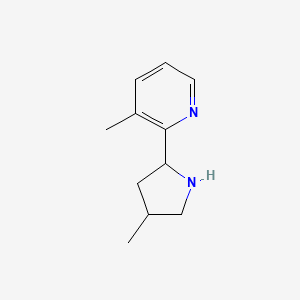
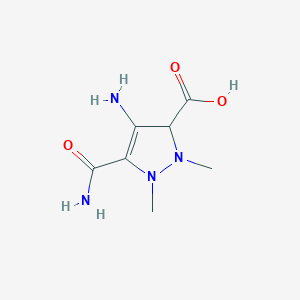
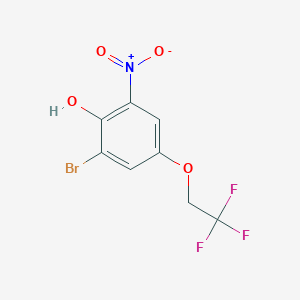
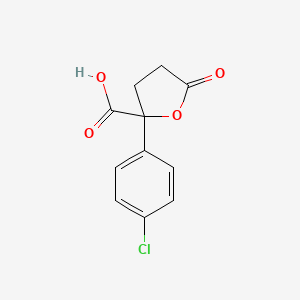
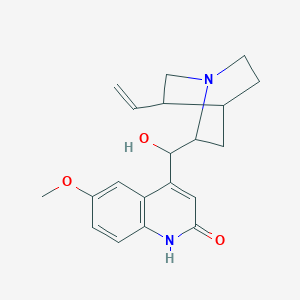

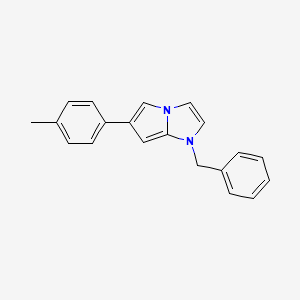

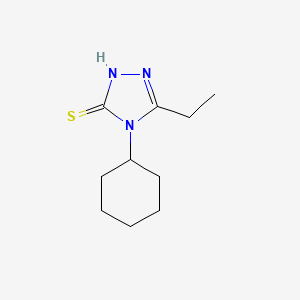

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)
